N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . This suggests that the compound may interact with nucleic acids or enzymes involved in nucleic acid synthesis.
Biochemical Pathways
Given the potential role of this compound in nucleic acid synthesis, it could be involved in pathways related to dna replication, transcription, or repair . The downstream effects of these interactions would depend on the specific context and could include changes in gene expression or cellular function.
Pharmacokinetics
Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite for reduction reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazol-2-amine
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
- 1,2,4-triazole derivatives
Comparison: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its combination of a thiadiazole ring with a nitrobenzamide moiety. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain biological assays .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-8-4-5-9-13(12)20(22)23)17-15-18-19-16(25-15)24-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGXLNTANHQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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